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Compound Name:
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(trifluoromethyl)nicotinaldehyde

Cat. No.: B1473350 Get Quote

An In-Depth Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-
(trifluoromethyl)nicotinaldehyde, a pivotal heterocyclic building block in modern medicinal

and agrochemical research. The strategic placement of chloro, trifluoromethyl, and aldehyde

functionalities on the pyridine scaffold imparts unique reactivity and makes it a valuable

precursor for a diverse range of complex molecular targets. This document details its

physicochemical properties, discusses its synthetic utility with mechanistic insights, presents

validated experimental protocols for its application, and outlines critical safety and handling

procedures. The objective is to equip researchers and drug development professionals with the

expert knowledge required to effectively leverage this compound in their synthetic campaigns,

accelerating the discovery of novel chemical entities.

Introduction: The Strategic Importance of the
Trifluoromethylpyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved

therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding

make it a desirable feature for modulating biological activity. The introduction of a

trifluoromethyl (-CF3) group further enhances its utility by significantly altering key molecular
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properties. The -CF3 group is a powerful bioisostere for a methyl group but possesses a strong

electron-withdrawing nature, which can increase metabolic stability, enhance binding affinity to

target proteins, and improve lipophilicity, thereby optimizing pharmacokinetic profiles.[1][2]

4-Chloro-6-(trifluoromethyl)nicotinaldehyde (CAS: 1060807-48-8) emerges as a particularly

valuable intermediate within this class.[3][4] It combines three key reactive centers:

The Aldehyde Group: A versatile functional handle for transformations such as reductive

amination, Wittig reactions, and oxidations to form carboxylic acids.

The Chloro Substituent: A site for nucleophilic aromatic substitution (SNAr) reactions,

enabling the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles.

The Trifluoromethyl Group: A metabolically robust, lipophilic moiety that is crucial for

modulating the physicochemical properties of derivative compounds.[2]

This guide serves as a technical deep-dive into the core attributes and applications of this

compound, providing the foundational knowledge for its successful implementation in research

and development.

Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use

in the laboratory. The key data for 4-Chloro-6-(trifluoromethyl)nicotinaldehyde are

summarized below.

Key Properties
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Property Value Source(s)

Molecular Formula C₇H₃ClF₃NO [3][5][6]

Molecular Weight 209.55 g/mol [4][5][6]

CAS Number 1060807-48-8 [3][4]

Synonyms

4-Chloro-6-

(trifluoromethyl)pyridine-3-

carboxaldehyde, 4-Chloro-5-

formyl-2-

(trifluoromethyl)pyridine

[3][4]

Physical Form Solid

Typical Purity ≥95% [4]

Storage Temperature 2-8°C, Sealed in a dry place [6]

InChI Key
FBPZVYHRKMIAKN-

UHFFFAOYSA-N

Safety and Handling
As a reactive chemical intermediate, proper handling is paramount. The compound is classified

as an irritant.[4]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[4]

GHS Precautionary Statements: P261 (Avoid breathing dust/fumes), P271 (Use only

outdoors or in a well-ventilated area), P280 (Wear protective gloves/clothing/eye

protection/face protection).[4]

Expert Insight: The aldehyde functionality and halogenated nature of the compound warrant

careful handling in a fume hood. Due to its potential as a respiratory irritant, appropriate

personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is

mandatory.
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Synthetic Utility and Mechanistic Considerations
The true value of 4-Chloro-6-(trifluoromethyl)nicotinaldehyde lies in its versatility as a

synthetic intermediate. The aldehyde group serves as a primary reaction site, while the chloro

group allows for late-stage diversification.
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4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Secondary/Tertiary Amines

 Reductive Amination
 (e.g., NaBH(OAc)₃, R₂NH)

Nicotinic Acid Derivatives

 Oxidation
 (e.g., KMnO₄, Oxone®)

Stilbene/Alkene Analogs

 Olefination
 (e.g., Wittig, HWE)

intermediate_node final_node
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step_node qc_node action_node
1. Reagent Preparation

Dissolve aldehyde (1.0 eq) and primary amine (1.1 eq) in Dichloromethane (DCM).

2. Iminium Formation
Add acetic acid (0.1 eq). Stir for 30 min at room temp.

3. Reduction
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

4. Reaction Monitoring

 Monitor by TLC/LC-MS
 for aldehyde consumption

5. Aqueous Workup
Quench with sat. NaHCO₃. Separate organic layer.

 Reaction Complete

6. Purification
Dry (Na₂SO₄), concentrate, and purify via flash chromatography.

7. Final Characterization

 Confirm structure by
 ¹H NMR, ¹⁹F NMR, HRMS

Click to download full resolution via product page

Caption: Workflow for Reductive Amination Protocol.
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Methodology:

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or

Argon), dissolve 4-Chloro-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) and the desired

primary amine (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-

Dichloroethane (DCE).

Iminium Ion Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the

formation of the iminium intermediate. Allow the mixture to stir at room temperature for 30-60

minutes.

Expert Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, making

the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

Reduction Step: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the

reaction mixture in portions.

Expert Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing

the iminium ion in the presence of the unreacted aldehyde. Its steric bulk prevents it from

readily reducing the aldehyde starting material.

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The

reaction is complete upon full consumption of the starting aldehyde.

Aqueous Workup: Once complete, carefully quench the reaction by adding a saturated

aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory

funnel, extract with DCM, and wash the combined organic layers with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the resulting crude product by flash column

chromatography on silica gel.

Protocol: Quality Control & Characterization
Validation of the final product's identity and purity is non-negotiable.
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Methodology:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Confirm the presence of signals corresponding to the newly formed methylene

bridge and the aromatic protons. The disappearance of the aldehyde proton signal

(typically ~10 ppm) is a key indicator of reaction completion.

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed. Its chemical shift

can provide information about the electronic environment of the pyridine ring.

¹³C NMR: Confirm the expected number of carbon signals, including the new signal for the

benzylic carbon.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to

confirm the elemental composition of the synthesized molecule, typically within a 5 ppm

error margin.

Chromatography:

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final

compound. A pure sample should exhibit a single major peak.

Conclusion
4-Chloro-6-(trifluoromethyl)nicotinaldehyde is more than just a chemical reagent; it is a

strategic tool for molecular design. Its unique combination of functional groups provides a

robust platform for the synthesis of novel compounds with significant potential in

pharmaceutical and agrochemical applications. [2]The trifluoromethylpyridine motif, readily

accessible through this intermediate, continues to be a cornerstone in the development of next-

generation kinase inhibitors, insecticides, and other high-value chemical products. [1][7][8]This

guide provides the essential technical and practical knowledge for researchers to confidently

and effectively utilize this powerful building block in their discovery programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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